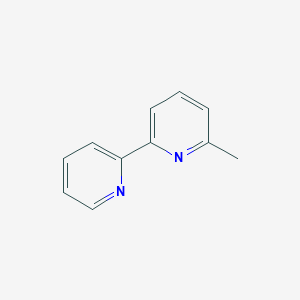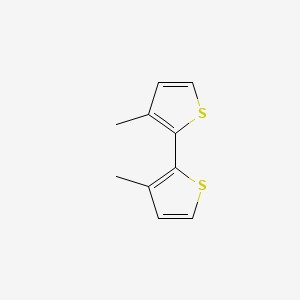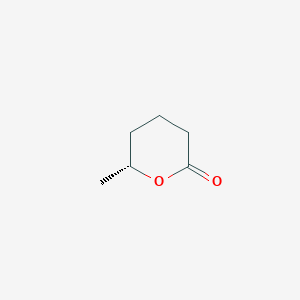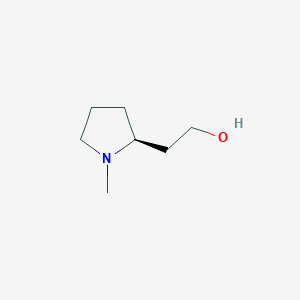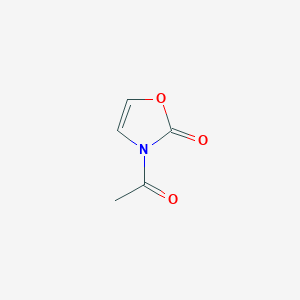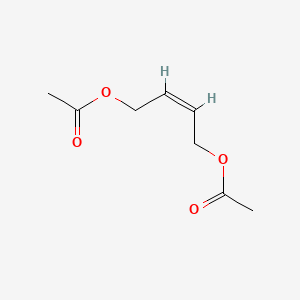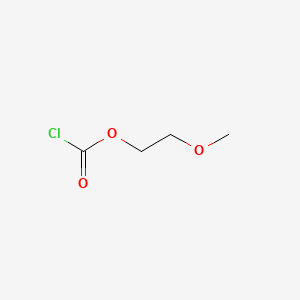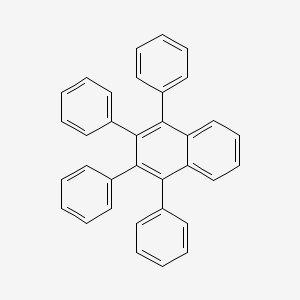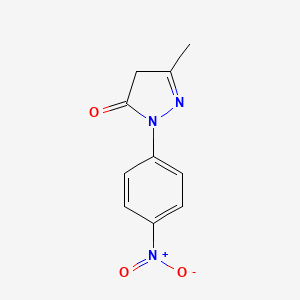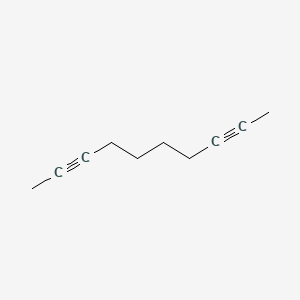
2,8-癸二炔
描述
2,8-Decadiyne is a chemical compound with the molecular formula C10H14 . It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .
Molecular Structure Analysis
The molecular structure of 2,8-Decadiyne consists of 10 carbon atoms and 14 hydrogen atoms . The 3D structure of the molecule can be viewed using specific software .Physical and Chemical Properties Analysis
2,8-Decadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 187.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.2 mmHg at 25°C . Its enthalpy of vaporization is 40.6±0.8 kJ/mol, and it has a flash point of 56.4±16.7 °C . The index of refraction is 1.466, and it has a molar refractivity of 44.4±0.3 cm3 . It has 5 freely rotating bonds .科学研究应用
有机金属化学
2,8-癸二炔在有机金属化学中的反应性是一个感兴趣的领域。例如,Hill等人(2004年)研究了2,8-癸二炔在旨在诱导环化的条件下的行为,发现即使在高温下也无法环化。这与其他二炔如4,7,10-三硫杂十三烷-2,11-二炔(TTDD)形成环戊二烯酮配合物的成功形成形成了对比。这表明了硫醚配位在TTDD大环化中的特定作用,突显了不同二炔的不同反应模式,包括2,8-癸二炔(Hill, Rae, Schultz, & Willis, 2004)。
合成技术
涉及2,8-癸二炔的研究的另一个方面是其合成。Kohnen等人(2007年)描述了一种通过Sonogashira偶联乙烯基氯化物后消除来合成末端1,3-二炔的方法,包括1,3-癸二炔。这种方法表明了有效地创建各种二炔化合物的潜力,包括2,8-癸二炔,以进一步应用于化学研究(Kohnen, Danheiser, Denmark, & Liu, 2007)。
分子建模和薄膜
二炔在分子建模和薄膜形成中的应用也值得注意。Dickie等人(2002年)利用分子建模确定了1,9-癸二炔单分子层在各种表面上的组织。这种方法阐明了单分子层的结构,这对于纳米材料和涂层的开发可能至关重要,包括那些源自2,8-癸二炔(Dickie, Kakkar, & Whitehead, 2002)。
非线性光学性质
Okawa等人(1991年)的研究集中在聚(1,9-癸二炔)(PDD)的非线性光学性质上。他们观察到PDD薄膜的热处理导致出现第三谐波产生(THG),表明在光学技术中可能有应用。尽管这项研究集中在PDD上,但类似的调查可能对源自2,8-癸二炔的材料也是相关的(Okawa, Sekiya, Osawa, Wada, Yamada, Sasabe, & Uryu, 1991)。
聚合物化学
Xu等人(2002年)探索了二炔在聚合物化学中的应用。他们对1,9-癸二炔等二炔进行了聚环三聚反应,产生了高支化聚苯烯。这些聚合物表现出低粘度和高热稳定性等性质,表明在材料科学中可能有应用,这可能延伸到2,8-癸二炔等化合物(Xu, Peng, Sun, Dong, Salhi, Luo, Chen, Huang, Zhang, Xu, & Tang, 2002)。
安全和危害
属性
IUPAC Name |
deca-2,8-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPQWPYEOSKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194096 | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4116-93-2 | |
| Record name | 2,8-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Decadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,8-decadiyne react with ruthenium complexes containing antimony ligands?
A1: [] Research shows that 2,8-decadiyne undergoes oxidative coupling when reacting with the half-sandwich ruthenium complex [RuCp(SbR3)(CH3CN)2]PF6 (where R = phenyl or n-butyl). This reaction initially forms an electrophilic metallacyclopentatriene complex. Due to the presence of α-alkyl substituents in 2,8-decadiyne, the metallacyclopentatriene undergoes a 1,2-hydrogen shift, ultimately yielding a stable butadienyl carbene complex. [] This reaction pathway was supported by DFT/B3LYP calculations. []
Q2: Does the reaction outcome of 2,8-decadiyne with ruthenium complexes change with different ligands?
A2: [] Yes, the nature of the ligand on the ruthenium complex can significantly impact the reaction pathway. While antimony-containing ligands like SbPh3 and SbBun3 lead to the formation of butadienyl carbene complexes, using phosphine ligands (PR3) results in a mechanistic changeover. [] Instead of a 1,2-hydrogen shift, the phosphine ligand migrates, resulting in the formation of an allyl carbene complex. [] This highlights the crucial role of ligand properties in influencing the reactivity of 2,8-decadiyne with ruthenium complexes.
Q3: Can 2,8-decadiyne undergo chelate-assisted macrocyclization with ruthenium complexes?
A3: [] While 2,8-decadiyne itself does not readily undergo macrocyclization with ruthenium complexes, even at elevated temperatures, incorporating a thioether functionality within the diyne backbone can significantly alter its reactivity. [] For instance, the diyne 4,7,10-trithiatrideca-2,11-diyne (TTDD), containing three thioether groups, readily reacts with [Ru(CO)2(PPh3)3] at room temperature. [] This reaction forms a cyclopentadienone complex, highlighting the crucial role of the thioether group in facilitating the macrocyclization process via coordination to the ruthenium center. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


